3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core linked to a carbohydrazide moiety. Its structure features a 5-chlorothiophen-2-yl group at the pyrazole ring and a (3,4-dimethoxyphenyl)methylidene substituent on the hydrazide nitrogen (Fig. 1). The synthesis of such compounds typically involves condensation of pyrazole-5-carbohydrazide derivatives with substituted aldehydes under reflux conditions in ethanol, followed by purification via recrystallization .
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-24-13-4-3-10(7-14(13)25-2)9-19-22-17(23)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJOCCIHQSKLKE-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound with potential biological activity. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
- Molecular Formula : C15H13ClN4O2S
- Molecular Weight : 348.81 g/mol
- IUPAC Name : 3-(5-chlorothiophen-2-yl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Synthesis
The synthesis of this compound involves the reaction of 5-chlorothiophen-2-carbaldehyde with 3,4-dimethoxyphenyl hydrazine under controlled conditions. The method typically employs solvents like ethanol or acetic acid to facilitate the reaction and improve yield.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study noted that compounds similar to this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Several studies have evaluated the anticancer activity of pyrazole derivatives. For instance, a derivative of pyrazole demonstrated potent cytotoxic effects against liver and lung carcinoma cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . The mechanism is believed to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Compounds within the pyrazole class have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. This activity is crucial for developing new anti-inflammatory drugs .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Activities
The compound exhibits a wide array of biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have shown promising results in inhibiting inflammatory mediators. For instance, a study demonstrated that derivatives of pyrazole significantly inhibited TNF-α and IL-6 levels, suggesting potential therapeutic uses in treating inflammatory diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. A series of pyrazole derivatives have been reported to exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole scaffold can enhance antimicrobial efficacy .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. Specifically, compounds similar to this compound have shown effectiveness against A549 lung cancer cells by inhibiting cell growth and inducing cell death .
Case Study 1: Anti-inflammatory Activity
In a study by Nagarapu et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Among these, certain derivatives exhibited significant reduction in edema comparable to standard drugs like ibuprofen .
Case Study 2: Anticancer Efficacy
Xia et al. investigated a series of novel pyrazole derivatives for their anticancer properties against A549 lung cancer cells. The study revealed that specific compounds induced apoptosis and inhibited cell proliferation effectively, highlighting the potential of pyrazole scaffolds in cancer therapy .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with five analogs, focusing on structural variations, physicochemical properties, and implications for bioactivity.
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Key Observations:
Bioactivity Trends :
- Chlorothiophene-containing derivatives (target compound, ) exhibit higher lipophilicity, favoring membrane permeability and antimicrobial activity .
- Methoxy-rich analogs (e.g., ) show improved solubility but reduced metabolic stability due to demethylation pathways.
Bulky substituents (e.g., 2,4,5-trimethoxyphenyl in ) may hinder interaction with flat binding pockets.
Spectroscopic Characterization :
- All compounds were confirmed via single-crystal X-ray diffraction (using SHELXL ) and spectroscopic methods (IR, NMR). The (E)-configuration of the imine bond is critical for maintaining planar geometry and π-orbital overlap .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide with high yield?
The synthesis typically involves three key steps:
- Pyrazole ring formation : Reacting hydrazine with β-diketone/β-ketoester derivatives under acidic/basic conditions.
- Substituent introduction : Coupling the pyrazole intermediate with 5-chlorothiophene-2-yl and 3,4-dimethoxyphenyl precursors via nucleophilic substitution or condensation.
- Hydrazide formation : Reacting the intermediate with hydrazine hydrate. Optimization requires strict control of temperature (0–5°C for exothermic steps, room temperature for condensation), solvent choice (THF or ethanol for solubility), and purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for structural validation of this compound?
A combination of techniques is essential:
- NMR spectroscopy : Confirm proton environments (e.g., hydrazide NH at δ 10–12 ppm, aromatic protons in thiophene/dimethoxyphenyl groups).
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
- Elemental analysis : Verify C, H, N, S, and Cl composition .
Advanced Research Questions
Q. How can crystallographic refinement resolve structural ambiguities in this compound, particularly for twinned crystals?
Using SHELXL (via WinGX interface):
- Twin refinement : Apply
TWINandBASFcommands to model twinning fractions. - Disorder modeling : Split occupancy for flexible substituents (e.g., dimethoxyphenyl groups).
- Hydrogen bonding : Analyze
PLATONoutputs to map interactions influencing stability. High-resolution data (≤1.0 Å) improves anisotropic displacement parameters for non-H atoms .
Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound?
Contradictions arise from assay variability. Mitigation strategies include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values across cell lines (e.g., MCF-7 for cancer, S. aureus for microbes).
- Structural analogs : Test derivatives (e.g., replacing Cl with Br) to isolate activity drivers.
- Computational docking : Compare binding affinities to target proteins (e.g., EGFR for cancer, DHFR for microbes) .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this carbohydrazide derivative?
SAR workflows involve:
- Substituent variation : Synthesize analogs with modified groups (e.g., methoxy → ethoxy, thiophene → furan).
- Biological screening : Test against panels of enzymes/cell lines to identify pharmacophores.
- QSAR modeling : Use Gaussian or AutoDock to correlate electronic properties (e.g., logP, HOMO-LUMO gaps) with activity .
Q. What experimental approaches elucidate the interaction mechanisms between this compound and biological targets?
Key methodologies:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins.
- Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding.
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
